![molecular formula C16H15N5O2 B5182222 N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide](/img/structure/B5182222.png)
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide
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Overview
Description
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring in the structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of benzyl carbazate with an appropriate aldehyde under oxidative conditions.
Attachment of the Pyridazine Moiety: The oxadiazole derivative is then reacted with a pyridazine carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a multifunctional agent for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The unique chemical properties of the compound can be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as AChE and BuChE by binding to their active sites, thereby preventing the breakdown of neurotransmitters like acetylcholine.
Receptor Binding: The compound may also interact with various receptors in the central nervous system, modulating their activity and contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Other compounds in this class include 3-(2,4-dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole, which has shown high affinity and selectivity for sigma receptors.
Indole Derivatives: Compounds like indole-2-carboxylate derivatives exhibit a range of biological activities, including antiviral and anticancer properties.
Uniqueness
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide stands out due to its multifunctional activity, particularly its ability to inhibit multiple enzymes and interact with various biological targets.
Properties
IUPAC Name |
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(13-6-9-18-19-11-13)17-8-7-15-20-14(21-23-15)10-12-4-2-1-3-5-12/h1-6,9,11H,7-8,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERLKZLGFPKJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCNC(=O)C3=CN=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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